

An In-depth Technical Guide to the Chemical Structure and Activity of Sonlicromanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sonlicromanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Sonlicromanol** (KH176), a clinical-stage drug candidate for mitochondrial diseases.

Chemical Structure and Properties

Sonlicromanol, with the systematic IUPAC name (S)-6-hydroxy-2,5,7,8-tetramethyl-N-((R)-piperidin-3-yl)chroman-2-carboxamide, is a derivative of Trolox, a water-soluble analog of vitamin E.^{[1][2]} Its chemical structure is characterized by a chroman ring system, which is responsible for its antioxidant properties. The molecule has two stereocenters, leading to the specific (S,R) stereoisomer being used in research.^[3]

Below is a summary of its key chemical identifiers and properties.

| Identifier | Value | Source |
|------------------|--|--------|
| IUPAC Name | (2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | [3][4] |
| Synonyms | KH-176, KH176 | |
| CAS Number | 1541170-75-5 (free base) | |
| | 2162149-24-6 (HCl salt) | |
| Chemical Formula | C ₁₉ H ₂₈ N ₂ O ₃ | |
| Molecular Weight | 332.44 g/mol | |
| SMILES | CC1=C(O)C(C)=C2CC-- INVALID-LINK-- (C(N[C@@H]3CCCCNC3)=O)O C2=C1C | |
| InChI Key | LZYWLEPSQNXESC- KUHUBIRLSA-N | |

Mechanism of Action and Signaling Pathways

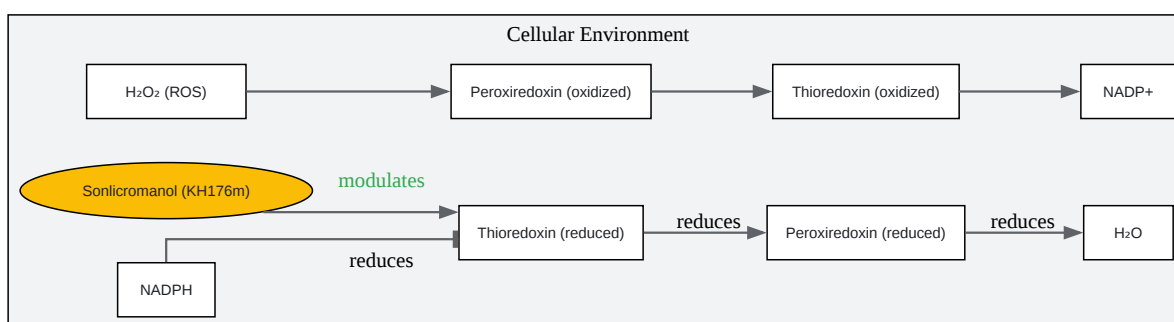
Sonlicromanol is a reactive oxygen species (ROS) modulator that is orally active and can cross the blood-brain barrier. Its therapeutic effects are attributed to its active metabolite, KH176m, which exhibits a dual mechanism of action: direct antioxidant activity and modulation of cellular redox signaling pathways.

The primary signaling pathways modulated by **Sonlicromanol**'s active metabolite, KH176m, include:

- **Thioredoxin/Peroxiredoxin System:** KH176m acts as an antioxidant by targeting the thioredoxin (Trx) and peroxiredoxin (Prdx) system. This system is crucial for reducing hydrogen peroxide (H₂O₂) to water, utilizing electrons from NADPH, thereby mitigating oxidative stress.

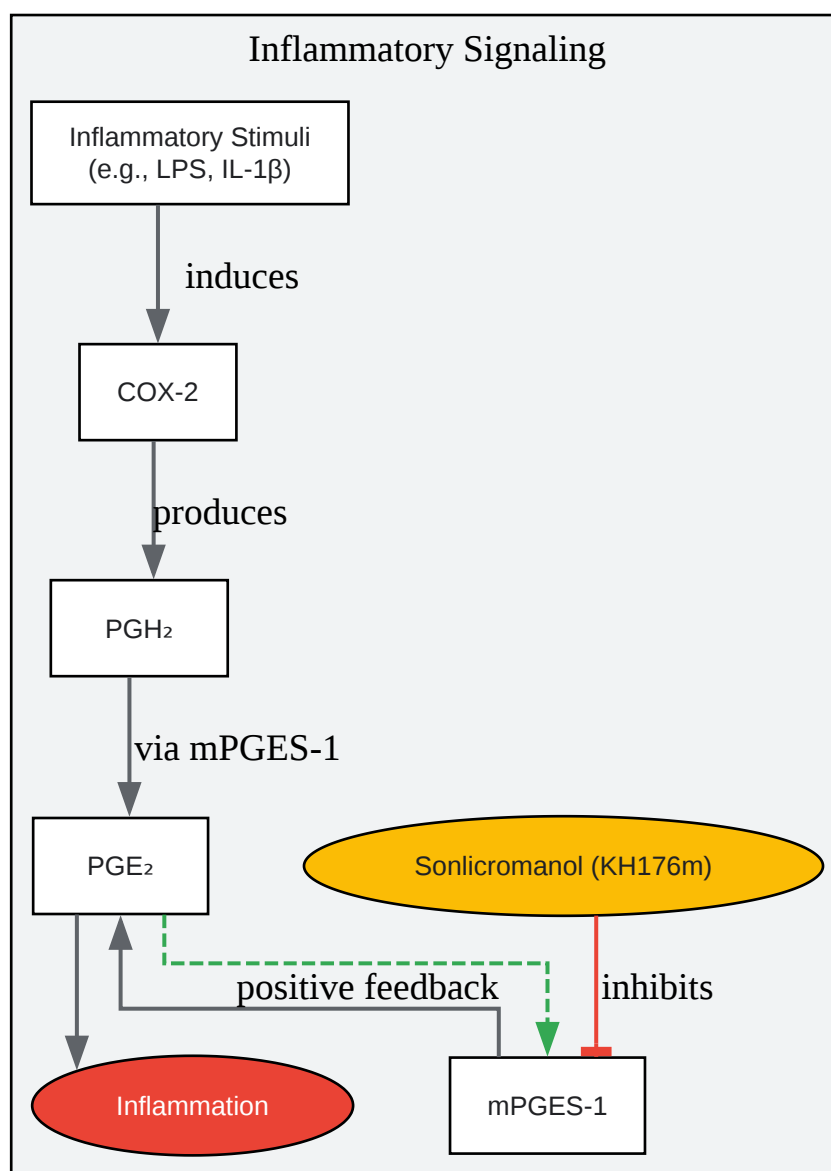
- **mPGES-1 Inhibition:** KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By inhibiting mPGES-1, KH176m reduces inflammation. Furthermore, since PGE2 can induce its own synthesis through a positive feedback loop that increases mPGES-1 transcription, inhibition by KH176m also indirectly reduces the expression of mPGES-1.
- **Nrf2 Pathway Activation:** **Sonlicromanol** has been shown to activate the Nrf2 pathway, a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the increased expression of various antioxidant genes, further bolstering the cell's defense against oxidative stress.
- **Mitochondrial Complex I Modulation:** The drug is designed to enhance the efficiency of NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain. This action aims to improve ATP production and cellular energy levels.

Below are diagrams illustrating these key signaling pathways.



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Caption: Thioredoxin/Peroxiredoxin antioxidant pathway modulated by **Sonlicromanol**.



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Caption: Inhibition of the mPGES-1 inflammatory pathway by **Sonlicromanol**.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data related to the activity and clinical evaluation of **Sonlicromanol**.

Table 1: Pharmacokinetic Parameters

| Parameter | Value | Study Population | Source |
|--------------------------------------|--------------|--------------------|--------|
| Tmax (Time to maximum concentration) | ~2 hours | Healthy Volunteers | |
| Half-life (Sonlicromanol) | ~9 hours | Healthy Volunteers | |
| Half-life (Active metabolite KH176m) | ~15 hours | Healthy Volunteers | |
| KH176m Cmax (at 100 mg BID) | ~0.5 μ M | Human Subjects | |

Table 2: Clinical Trial Efficacy Data (Phase IIb)

| Endpoint | Dosage | Result (p-value) | Source |
|---|------------|------------------|--------|
| Beck Depression Inventory (BDI) | 100 mg bid | p=0.01 | |
| - | p=0.0143 | | |
| Cognitive Failure Questionnaire (CFQ) | 100 mg bid | p=0.007 | |
| - | p=0.0113 | | |
| Hospital Anxiety and Depression Scale (HADS) - Depression | - | p=0.0256 | |
| Neuro-QoL Short Form-Fatigue Scale | - | p=0.0036 | |
| mini-Balance Evaluation Systems test | - | p=0.0009 | |
| McGill Pain Questionnaire | - | p=0.0105 | |
| EQ-5D-5L-Visual Analog Scale | - | p=0.0213 | |
| EQ-5D-5L-Index | - | p=0.0173 | |

Note: "bid" refers to twice daily administration.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of key methodologies employed in the study of **Sonlicromanol**.

4.1. In Vitro Cellular Assays

- iPSC-derived Neuronal Cultures:

- iPSC Generation: Human induced pluripotent stem cells (iPSCs) are generated from patient materials.
- Neuronal Differentiation: iPSCs are differentiated into excitatory cortical neurons, for example, by overexpressing Neurogenin 2 (Ngn2).
- Cell Culture: Neurons are cultured on multi-electrode arrays (MEAs) for functional analysis.
- Treatment: **Sonlicromanol** is dissolved in a vehicle such as DMSO and added to the culture medium at various concentrations (e.g., 500 nM, 1 μ M, 3 μ M, 5 μ M) during medium changes.
- RNA Sequencing (RNA-seq):
 - RNA Isolation: Total RNA is isolated from cell cultures using a commercial kit (e.g., Quick-RNA Microprep kit).
 - Quality Control: RNA integrity (RIN values) is assessed using systems like Agilent's Tapestation.
 - Library Preparation: RNA-seq libraries are prepared from a specified amount of total RNA (e.g., 25 ng) using established protocols.
 - Sequencing and Data Analysis: Libraries are sequenced, and the resulting data is pre-processed and analyzed to identify changes in gene expression.

4.2. In Vivo Animal Studies

- Animal Model: Leigh Disease model mice (e.g., *Ndufs4*^{-/-} mice) are often used.
- Dosage and Administration:
 - Dosage: A typical dose is 10 mg/kg.
 - Administration Route: Intraperitoneal (IP) injection is a common route.
 - Frequency: Dosing can be daily or twice daily.

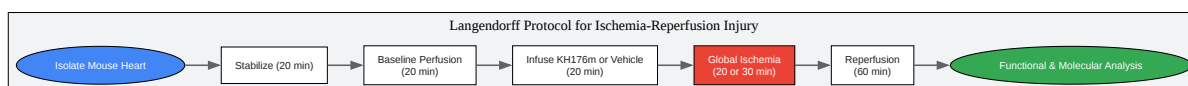
- Outcome Measures:

- Behavioral Tests: Rotarod and gait performance are assessed to measure motor coordination and balance.
- Histological Analysis: Tissues, such as the retina, are analyzed to assess for degeneration of specific cell types (e.g., retinal ganglion cells).

4.3. Ex Vivo Cardiac Ischemia-Reperfusion Injury Model

- Langendorff Protocol:

- Heart Isolation: Mouse hearts are isolated and perfused via the aorta with a crystalloid buffer in a Langendorff apparatus.
- Stabilization: Hearts are stabilized for a period (e.g., 20 minutes).
- Treatment Infusion: The compound of interest (e.g., 10 μ M KH176m) or vehicle is infused for a set duration before inducing ischemia.
- Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 20 or 30 minutes), followed by a period of reperfusion (e.g., 60 minutes).
- Functional Assessment: Cardiac function parameters are monitored throughout the experiment.
- Molecular Analysis: Left ventricular tissue is homogenized for the detection of markers of oxidative stress (e.g., 4-HNE protein adducts).



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Caption: Workflow for the ex vivo cardiac ischemia-reperfusion injury experiment.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Activity of Sonlicromanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608333#understanding-the-chemical-structure-of-sonlicromanol]

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